![molecular formula C20H20N2OS B3001914 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339278-71-6](/img/structure/B3001914.png)
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their biological activities and potential therapeutic applications. Pyrimidine derivatives are known for their antitumor, antibacterial, and antiviral properties, making them significant in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase involves an oxidative addition reaction using iodine, ethanol, and water, starting from a key intermediate like 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine . Similarly, the synthesis of related compounds may involve cyclization, methylation, and oxidation steps, as seen in the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For example, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The crystal structure of other pyrimidine derivatives has been determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and nucleophilic substitution. For instance, the treatment of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione with benzyl hydrosulfide or benzylamine resulted in redox reactions and nucleophilic substitution . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of the molecule can be influenced by hyperconjugative interactions and charge delocalization, as analyzed using NBO analysis . The nonlinear optical behavior and molecular docking results can also provide insights into the potential applications of these compounds as chemotherapeutic agents .
科学的研究の応用
Tautomerism and Molecular Interactions of Pyrimidine Derivatives
Tautomerism of Nucleic Acid Bases The tautomeric equilibria of purine and pyrimidine bases, including 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine, are influenced by their environment. Interactions between molecules, such as those between 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine, impact the relative stability of oxo and hydroxy tautomeric forms. This phenomenon is crucial in biological contexts, where tautomeric forms can influence processes like DNA mutation. Infrared studies of isolated bases in inert matrices provide valuable insights into these tautomeric equilibria (Person et al., 1989).
Synthesis and Biological Activities of Pyrimidine Derivatives
Syntheses and Anti-inflammatory Activities of Pyrimidines Pyrimidines exhibit a variety of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research highlights the synthesis methods of pyrimidine derivatives and their anti-inflammatory effects attributed to inhibition of various inflammatory mediators. Detailed structure–activity relationships (SARs) guide the development of new pyrimidines with enhanced anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).
Anticancer Potential of Pyrimidines Pyrimidines are fundamental components of DNA and RNA, and their derivatives exhibit diverse pharmacological activities, including anticancer effects. The anticancer potential of pyrimidines in various scaffolds has been extensively studied and patented. These pyrimidine-based scaffolds interact with different enzymes, receptors, and targets, indicating their potential in drug development. The structure, activity, and potential therapeutic applications are highlighted in recent patents, underscoring the ongoing interest in pyrimidine derivatives as future drug candidates (Kaur et al., 2014).
Optoelectronic Applications of Pyrimidine Derivatives
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials Quinazolines and pyrimidine derivatives play a significant role in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives also show potential in nonlinear optical materials and colorimetric pH sensors. Pyrimidine push-pull systems are considered for applications like dye-sensitized solar cells, highlighting the broad applicability of these compounds in optoelectronics (Lipunova et al., 2018).
作用機序
The mechanism of action of “2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine” is not explicitly mentioned in the available literature. The mechanisms of action of pyrimidine derivatives can vary widely depending on their molecular structure and the specific biological targets they interact with .
特性
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methoxy]-6-(phenylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-8-10-17(11-9-15)13-23-20-12-18(21-16(2)22-20)14-24-19-6-4-3-5-7-19/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFZNFBLSSQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC(=C2)CSC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

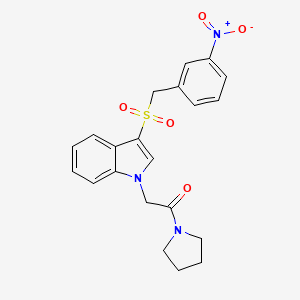
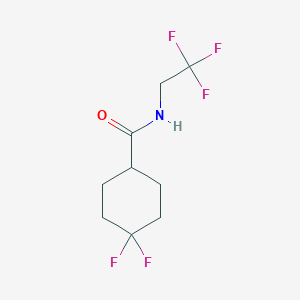
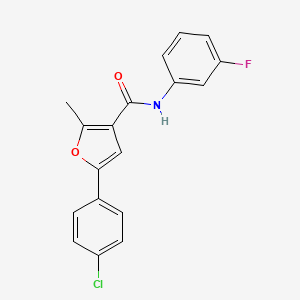

![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
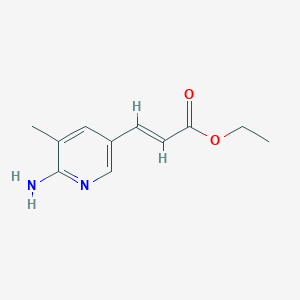

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)
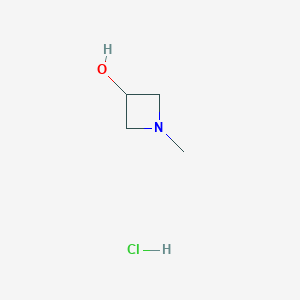

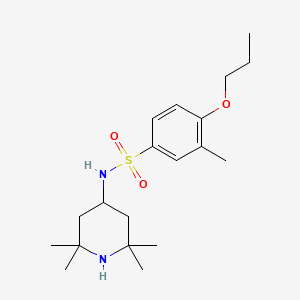
![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)